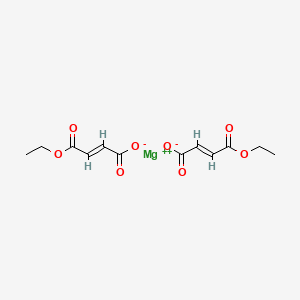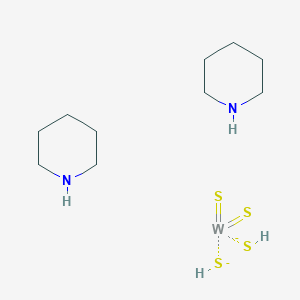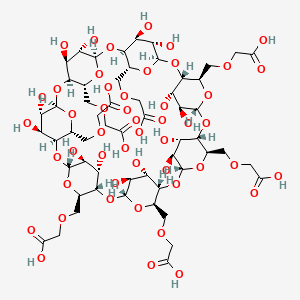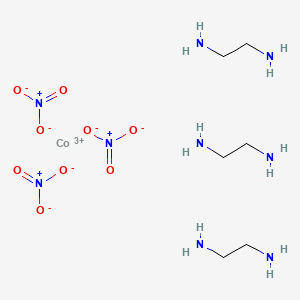
Tris(ethylenediamine)cobalt(iii)nitrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(ethylenediamine)cobalt(III)nitrate is a coordination compound with the chemical formula ((H_2NCH_2CH_2NH_2)_3Co(NO_3)_3). This compound features a cobalt(III) ion coordinated to three ethylenediamine ligands and three nitrate anions. It is known for its stability and distinctive octahedral geometry, making it a significant subject of study in coordination chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tris(ethylenediamine)cobalt(III)nitrate can be synthesized by reacting cobalt(II) salts, such as cobalt(II) chloride, with ethylenediamine in an aqueous solution. The mixture is then oxidized by purging with air, converting cobalt(II) to cobalt(III). The reaction proceeds with high yield, and the product can be isolated with various anions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the laboratory synthesis methods provide a foundational approach that can be scaled up for industrial applications. The key steps involve the controlled oxidation of cobalt(II) complexes and the careful crystallization of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: Tris(ethylenediamine)cobalt(III)nitrate undergoes various chemical reactions, including:
Oxidation and Reduction: The cobalt(III) center can be reduced to cobalt(II) under specific conditions.
Substitution Reactions: The ethylenediamine ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidizing Agents: Air or oxygen can be used to oxidize cobalt(II) to cobalt(III).
Reducing Agents: Reducing agents like sodium borohydride can reduce cobalt(III) to cobalt(II).
Ligand Substitution: Ligands such as ammonia or other bidentate ligands can replace ethylenediamine under controlled conditions.
Major Products:
Reduction Products: Cobalt(II) complexes.
Substitution Products: Complexes with different ligands coordinated to the cobalt center.
Applications De Recherche Scientifique
Tris(ethylenediamine)cobalt(III)nitrate has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of tris(ethylenediamine)cobalt(III)nitrate involves its ability to form stable complexes with various ligands. The cobalt(III) ion, being in a low-spin d^6 configuration, exhibits strong field stabilization, which contributes to the compound’s stability. The ethylenediamine ligands donate electron pairs to the cobalt center, forming a stable octahedral complex .
Comparaison Avec Des Composés Similaires
Tris(ethylenediamine)cobalt(III)chloride: Similar in structure but with chloride anions instead of nitrate.
Tris(ethylenediamine)nickel(II)nitrate: Contains nickel(II) instead of cobalt(III), resulting in different electronic properties.
Tris(ethylenediamine)manganese(II)nitrate: Contains manganese(II), exhibiting different magnetic properties.
Uniqueness: Tris(ethylenediamine)cobalt(III)nitrate is unique due to its high stability, well-defined octahedral geometry, and the ability to undergo various chemical reactions while maintaining its structural integrity. Its applications in coordination chemistry and its role as a model compound for studying metal-ligand interactions further highlight its significance .
Propriétés
Formule moléculaire |
C6H24CoN9O9 |
|---|---|
Poids moléculaire |
425.24 g/mol |
Nom IUPAC |
cobalt(3+);ethane-1,2-diamine;trinitrate |
InChI |
InChI=1S/3C2H8N2.Co.3NO3/c3*3-1-2-4;;3*2-1(3)4/h3*1-4H2;;;;/q;;;+3;3*-1 |
Clé InChI |
MTCFUGCMXQVODX-UHFFFAOYSA-N |
SMILES canonique |
C(CN)N.C(CN)N.C(CN)N.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Co+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



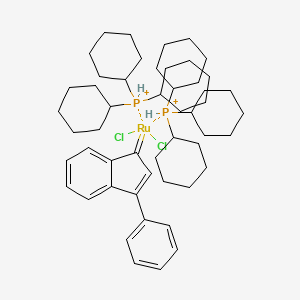
![2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B12059186.png)
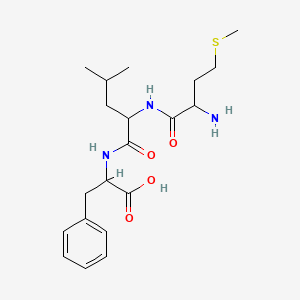
![3-[(E)-[(Z)-(3-hydroxyphenyl)methylidenehydrazinylidene]methyl]phenol](/img/structure/B12059198.png)
(triphenylphosphine)ruthenium(II)](/img/structure/B12059203.png)
